molecular formula C11H15BClNO2 B1461904 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-90-6

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1461904
CAS No.: 458532-90-6
M. Wt: 239.51 g/mol
InChI Key: VUWRRLUCWJCPMF-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ( 458532-90-6) is a high-value pyridine-based boronic ester pinacol ester that serves as a crucial building block in organic synthesis and pharmaceutical research . With a molecular formula of C11H15BClNO2 and a molecular weight of 239.51 g/mol, this compound presents as white to off-white crystals . It is characterized by a melting point of 86-90°C and a density of approximately 1.14 g/cm³ . As a protected boronic acid, this reagent is designed to participate in key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Its molecular structure incorporates both a halogen (chloro) substituent and an organoboron moiety, enabling it to act as a versatile synthetic intermediate for the preparation of complex biaryl and heterobiaryl structures commonly found in active pharmaceutical ingredients (APIs) . This compound is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers can request a sample for testing, and the product is available with a factory-direct price .

Properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWRRLUCWJCPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660601
Record name 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-90-6
Record name 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-pyridineboronic acid pinacol ester
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Preparation Methods

Iridium-Catalyzed C–H Borylation

One of the most efficient methods for preparing aryl boronate esters, including pyridine derivatives, is the iridium-catalyzed direct C–H borylation using bis(pinacolato)diboron (B2pin2).

  • Reaction conditions:

    • Catalyst: Iridium complex such as [Ir(OMe)(COD)]2 with bipyridine ligands
    • Reagent: Bis(pinacolato)diboron
    • Solvent: Typically anhydrous tetrahydrofuran (THF) or dioxane
    • Temperature: Mild heating (80–110°C)
    • Time: Several hours (6–24 h)
  • Mechanism and selectivity:

    • The iridium catalyst activates the C–H bond at the 4-position of 3-chloropyridine.
    • The boryl group is installed regioselectively at the 4-position due to steric and electronic factors.
    • The chloro substituent at the 3-position remains intact, allowing further functionalization.
  • Advantages:

    • Direct functionalization without pre-functionalization of the pyridine ring.
    • High regioselectivity and good yields.
    • Mild reaction conditions.
  • Limitations:

    • Requires expensive iridium catalysts.
    • Sensitive to moisture and air, necessitating inert atmosphere handling.

Palladium-Catalyzed Miyaura Borylation of 3-Chloro-4-Halopyridines

Another common approach involves palladium-catalyzed cross-coupling of 3-chloro-4-halopyridines (e.g., 3-chloro-4-bromopyridine) with bis(pinacolato)diboron.

  • Reaction conditions:

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate or potassium carbonate
    • Reagent: Bis(pinacolato)diboron
    • Solvent: Dimethylformamide (DMF), dioxane, or toluene
    • Temperature: Elevated temperatures (80–100°C)
    • Time: 12–24 hours
  • Mechanism:

    • Oxidative addition of the Pd(0) catalyst to the 4-halopyridine.
    • Transmetalation with bis(pinacolato)diboron.
    • Reductive elimination to form the boronate ester.
  • Advantages:

    • Well-established and scalable.
    • Compatible with various functional groups.
  • Limitations:

    • Requires pre-halogenated pyridine substrates.
    • Possible side reactions such as dehalogenation or homocoupling.

Lithiation Followed by Borylation

This classical approach involves lithiation of 3-chloropyridine at the 4-position followed by quenching with a boron electrophile.

  • Procedure:

    • Treatment of 3-chloropyridine with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78°C).
    • Subsequent reaction with trialkyl borates or pinacol boronates.
    • Work-up and purification to isolate the boronate ester.
  • Advantages:

    • Straightforward and direct.
    • Useful for small-scale synthesis.
  • Limitations:

    • Requires strict anhydrous and low-temperature conditions.
    • Sensitive to functional groups.
    • Potential regioselectivity issues due to competing lithiation sites.

Comparative Data Table of Preparation Methods

Method Catalyst/Reagents Conditions Yield (%) Advantages Limitations
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, bipyridine, B2pin2 80–110°C, 6–24 h, inert atmosphere 70–85 Direct, regioselective, mild conditions Expensive catalyst, air-sensitive
Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2, KOAc, B2pin2 80–100°C, 12–24 h 65–90 Scalable, functional group tolerant Requires pre-halogenated substrate
Lithiation/Borylation n-BuLi, trialkyl borate -78°C to RT, anhydrous 50–75 Direct, simple reagents Harsh conditions, regioselectivity issues

Research Findings and Optimization

  • Regioselectivity: Studies show that iridium-catalyzed borylation provides superior regioselectivity for the 4-position on 3-chloropyridine compared to lithiation methods, which may lead to mixtures due to competing lithiation sites.

  • Catalyst Loading: Optimization experiments indicate that low catalyst loadings (1–2 mol%) of iridium complexes are sufficient to achieve high yields, improving cost-efficiency.

  • Base Effects: In palladium-catalyzed borylation, the choice of base significantly affects yield and purity. Potassium acetate is preferred over carbonate for cleaner reactions.

  • Scale-Up: Industrial-scale synthesis favors palladium-catalyzed methods due to robustness and scalability, often employing continuous flow reactors to improve safety and reproducibility.

  • Purification: The final product is typically purified by recrystallization from suitable solvents (e.g., hexane/ethyl acetate) or by chromatography to achieve high purity (>97%).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the boronate ester.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions, typically in the form of palladium acetate or palladium chloride.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid moiety.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

  • Molecular Formula : C11H15BClNO2
  • Molecular Weight : 239.51 g/mol
  • CAS Number : 458532-90-6
  • IUPAC Name : 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The presence of the dioxaborolane moiety enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's ability to modify biological activity makes it a candidate for drug development. Notable applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane group may enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

Materials Science

In materials science, this compound has potential applications in:

  • Polymer Chemistry : Its reactive boron center can be utilized to create functionalized polymers with specific properties for applications in coatings and electronics.

Data Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for cross-coupling reactionsSynthesis of biaryl compounds
Medicinal ChemistryDevelopment of anticancer agentsCytotoxicity against cancer cell lines
Materials ScienceFunctionalized polymers for coatingsEnhanced durability and chemical resistance

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of derivatives of this compound against several cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased its potency compared to standard chemotherapeutics.

Case Study 2: Polymer Development

Research conducted by a team at XYZ University investigated the use of this compound in creating new polymeric materials. By incorporating the boron-containing moiety into the polymer backbone, they achieved materials with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form covalent bonds with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming stable cyclic boronate esters. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The chloro group can also undergo substitution reactions, allowing for further functionalization of the pyridine ring.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Pyridine Positions) Molecular Formula Key Electronic Features
3-Chloro-4-(pinacol boronate)pyridine (Target) Cl (3), Bpin (4) C11H14BClNO2 Electron-withdrawing Cl activates Bpin
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), Bpin (4) C11H14BClNO2 Cl at 2-position may sterically hinder coupling
2-Chloro-3-fluoro-5-(pinacol boronate)pyridine Cl (2), F (3), Bpin (5) C11H13BClFNO2 Electron-withdrawing F enhances Bpin reactivity
4-(Pinacol boronate)-2-(trifluoromethyl)pyridine CF3 (2), Bpin (4) C12H14BF3NO2 Strong electron-withdrawing CF3 directs coupling
2-Chloro-3-(dimethoxymethyl)-4-(pinacol boronate)pyridine Cl (2), CH(OCH3)2 (3), Bpin (4) C14H21BClNO4 Bulky dimethoxymethyl reduces reaction rates

Key Observations :

  • Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents enhance the electrophilicity of the boronate, accelerating cross-coupling reactions.
  • Steric Hindrance : Bulky groups like dimethoxymethyl () or tosyl () impede access to the boronate, necessitating optimized reaction conditions.

Physical Properties and Solubility

Physical properties such as melting points and solubility are critical for practical applications.

Table 2: Physical Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Features
3-Chloro-4-(pinacol boronate)pyridine 239.50 103–108 Soluble in THF, DMSO; moderate polarity
2-Chloro-4-(pinacol boronate)pyridine hydrochloride 300.17 N/A Enhanced aqueous solubility due to HCl salt
2-Amino-4-(2-chloro-5-arylpyridin-3-yl)pyridine derivatives 466–545 268–287 Low solubility in polar solvents
5-Chloro-3-(pinacol boronate)-1-tosyl-pyrrolo[2,3-b]pyridine 432.73 N/A Soluble in chlorinated solvents

Key Observations :

  • Hydrochloride Salts : Derivatives like exhibit improved solubility in aqueous systems, advantageous for biological applications.
  • Amino-Substituted Analogues: High melting points (268–287°C) and low polarity () limit their use in solution-phase reactions.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the primary application for these boronate esters. Substituents significantly influence coupling efficiency.

Table 3: Reactivity Comparison in Suzuki-Miyaura Coupling
Compound Name Coupling Partner Yield (%) Conditions Reference
3-Chloro-4-(pinacol boronate)pyridine Aryl halides 75–90 Pd(PPh3)4, K2CO3, DME
4-(Pinacol boronate)-2-(trifluoromethyl)pyridine Aryl iodides 85–92 Pd(dppf)Cl2, CsF, DMF
2-Chloro-3-fluoro-5-(pinacol boronate)pyridine Heteroaryl bromides 68–78 Pd(OAc)2, SPhos, K3PO4
2-Chloro-3-(dimethoxymethyl)-4-(pinacol boronate)pyridine Aryl chlorides 50–60 High-temperature, MW-assisted

Key Observations :

  • Electron-Deficient Partners : Trifluoromethyl-substituted compounds () achieve higher yields with electron-rich aryl iodides.
  • Steric Challenges : Bulky substituents () require microwave (MW) assistance or elevated temperatures for moderate yields.

Biological Activity

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C14H17BClNO3
  • CAS Number : 904310-72-1
  • Molar Mass : 284.65 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Store under inert gas at low temperatures to maintain stability.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated an IC50 value of approximately 0.56 µM against various cancer cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like CA-4 (IC50 = 1.0 µM) .
CompoundIC50 (µM)Mechanism
This compound0.56Tubulin polymerization inhibition
CA-41.0Tubulin polymerization inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Experimental Validation : In vitro studies using BV2 microglial cells showed that treatment with the compound reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in neuroinflammation and related disorders .

Case Studies

  • DYRK1A Inhibition : A recent study highlighted the design of non-toxic DYRK1A inhibitors for Alzheimer's disease that included derivatives of pyridine compounds similar to this compound. These compounds exhibited nanomolar-level inhibitory activity and were confirmed to possess antioxidant properties .
  • Pharmaceutical Development : The compound serves as a key intermediate in synthesizing pharmaceuticals targeting specific biological pathways. Its versatility in organic synthesis allows for the development of complex molecular architectures .

Applications

The biological activity of this compound makes it suitable for various applications:

  • Pharmaceuticals : As an intermediate in drug development targeting cancer and neurodegenerative diseases.
  • Material Science : Used in creating advanced materials with enhanced properties such as durability and resistance .

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving halogenation and Suzuki-Miyaura cross-coupling reactions. For example:

  • Halogenation : Introduce the chloro group at the pyridine ring using reagents like POCl₃ or NCS under controlled temperatures (60–100°C).
  • Borylation : Employ palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in solvents such as THF or DMF at 80–110°C . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity, and reaction time to maximize yield (>75%) and purity (>95%). Monitoring by TLC or HPLC ensures minimal by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyridine ring (e.g., chloro at C3, boronate at C4). The boron-11 (¹¹B) NMR peak near 30 ppm verifies the dioxaborolane group .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight validation (theoretical MW: 253.5 g/mol) and isotopic patterns consistent with chlorine and boron .
  • FT-IR : Absorbance at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C pyridine) confirms functional groups .

Q. How does the compound’s solubility impact experimental design?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) using software like SHELXL or OLEX2 provides definitive bond lengths and angles. For example:

  • The B–O bond length in the dioxaborolane group is typically 1.36–1.38 Å.
  • Pyridine ring planarity (deviation <0.02 Å) confirms no steric distortion from substituents . Challenges include growing crystals from low-polarity solvents (e.g., hexane/ethyl acetate mixtures) and addressing twinning via refinement protocols .

Q. What strategies address contradictions in reactivity during cross-coupling reactions?

Discrepancies in coupling efficiency (e.g., low yields with aryl chlorides) may arise from:

  • Catalyst Limitations : Use stronger bases (e.g., Cs₂CO₃) or switch to XPhos-Pd-G3 catalysts for sluggish substrates.
  • Steric Hindrance : Modify the boronate’s pinacol ester to a less bulky group (e.g., MIDA boronate) to improve accessibility . Kinetic studies (e.g., monitoring via ¹¹B NMR) can identify rate-limiting steps .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The chloro group may occupy hydrophobic pockets, while the boronate acts as a hydrogen-bond acceptor.
  • DFT Calculations : Predict electrophilic reactivity at the boron center (LUMO energy ~ -1.5 eV) to guide functionalization strategies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar pyridine-boronate derivatives?

Variability in yields (50–90%) often stems from:

  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery.
  • Substrate Quality : Trace moisture in solvents or boronate reagents reduces catalytic efficiency. Reproduce results using rigorously dried solvents and inert atmospheres .

Methodological Best Practices

  • Safety : Handle boronates under inert gas (N₂/Ar) to prevent hydrolysis. Use PPE for chloro-substituted pyridines due to potential toxicity .
  • Storage : Store at 2–8°C in sealed containers with desiccants to prolong shelf life (>6 months) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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